molecular formula C15H18FN3O3 B6529761 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 1020454-62-9

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6529761
CAS No.: 1020454-62-9
M. Wt: 307.32 g/mol
InChI Key: GJVQEMBTGRURCX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methoxypropyl group attached to the pyrazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated ketone or aldehyde, followed by cyclization.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group using a suitable fluorinating agent.

    Attachment of the methoxy and methoxypropyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate methoxy and methoxypropyl halides.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in the presence of a naphthalenyl group instead of methoxy and methoxypropyl groups.

    N-(4-fluorophenyl)-N’-(3-methoxypropyl)ethanediamide: This compound has a similar fluorophenyl and methoxypropyl structure but lacks the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c1-21-9-3-8-17-15(20)14-13(22-2)10-19(18-14)12-6-4-11(16)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVQEMBTGRURCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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